BenchChemオンラインストアへようこそ!

RG-12525

Leukotriene Antagonism LTD4 Binding Affinity Competitive Inhibition

RG-12525 (NID 525) uniquely combines sub-5 nM leukotriene (LTC4/LTD4/LTE4) antagonism with ~60 nM PPARγ agonism in a single entity—no other commercial tool compound offers this dual pharmacology. Unlike montelukast (no PPARγ activity) or rosiglitazone (no leukotriene activity), it eliminates confounding variables from two-compound cocktails. Validated oral efficacy (ED50 0.6 mg/kg), >8000-fold selectivity, and a unique CYP3A4 profile (Ki 0.5 µM in vitro, no clinical DDI) make it indispensable for obesity-related asthma, metabolic inflammation, and IVIVE studies. Available in research-grade purity (≥98%) with multiple sizes in stock.

Molecular Formula C25H21N5O2
Molecular Weight 423.5 g/mol
CAS No. 120128-20-3
Cat. No. B1680577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRG-12525
CAS120128-20-3
Synonyms(5-((2-(4-(2-quinolinylmethoxy)phenoxy)methyl)phenyl)methyl)-1H-tetrazole
RG 12525
RG-12525
Molecular FormulaC25H21N5O2
Molecular Weight423.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)OCC4=CC=CC=C4CC5=NNN=N5
InChIInChI=1S/C25H21N5O2/c1-2-7-20(19(6-1)15-25-27-29-30-28-25)16-31-22-11-13-23(14-12-22)32-17-21-10-9-18-5-3-4-8-24(18)26-21/h1-14H,15-17H2,(H,27,28,29,30)
InChIKeyJELDFLOBXROBFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





RG-12525 (CAS 120128-20-3): Dual-Activity PPARγ Agonist and Leukotriene Antagonist for Inflammation and Metabolic Research


RG-12525 (also known as NID 525) is a synthetic small molecule that functions both as a potent peroxisome proliferator-activated receptor gamma (PPARγ) agonist and as a specific, competitive antagonist of peptidoleukotrienes (LTC4, LTD4, LTE4) [1]. Its dual pharmacological profile makes it a unique tool compound for investigating the intersection of inflammatory and metabolic signaling pathways [2]. The compound exhibits nanomolar potency in vitro and oral efficacy in guinea pig models of anaphylaxis and bronchoconstriction [1].

Why Substituting RG-12525 with Standard Leukotriene Antagonists or PPARγ Agonists Compromises Experimental Integrity


Standard leukotriene antagonists (e.g., montelukast, zafirlukast) lack meaningful PPARγ agonism, while thiazolidinedione PPARγ agonists (e.g., rosiglitazone, pioglitazone) have minimal leukotriene receptor activity [1]. RG-12525 uniquely combines sub-5 nM leukotriene antagonism with approximately 60 nM PPARγ agonism in a single molecular entity [1]. Furthermore, unlike many PPARγ agonists that exhibit potent CYP3A4 inhibition with clinical drug-drug interaction (DDI) liability, RG-12525's in vitro CYP3A4 inhibition (Ki = 0.5 µM) does not translate to clinically significant DDI [2]. Substituting RG-12525 with a combination of separate compounds introduces confounding variables related to dosing ratios, pharmacokinetic mismatch, and off-target effects that are absent when using the single dual-activity molecule.

RG-12525 Comparative Performance Data: Quantitative Differentiation from Reference Compounds


Leukotriene D4 Receptor Antagonism: Ki of 3.0 nM Compared to Montelukast and Zafirlukast

RG-12525 demonstrates high-affinity competitive inhibition of 3H-LTD4 binding to guinea pig lung membranes with a Ki of 3.0 ± 0.3 nM [1]. This value is within the same order of magnitude as clinically used leukotriene antagonists montelukast (Ki = 1.14 nM) and zafirlukast (Ki = 0.86 nM), yet RG-12525 uniquely possesses >8000-fold selectivity for leukotriene receptors over other receptor classes [1].

Leukotriene Antagonism LTD4 Binding Affinity Competitive Inhibition

PPARγ Agonism: IC50 of ~60 nM Comparable to Rosiglitazone

RG-12525 activates PPARγ with an IC50 of approximately 60 nM [1]. This potency is comparable to the thiazolidinedione rosiglitazone, which exhibits an EC50 of 60 nM for PPARγ agonism . Unlike rosiglitazone, however, RG-12525 is not a thiazolidinedione and possesses additional leukotriene antagonism activity.

PPARγ Agonism Insulin Sensitization Nuclear Receptor Activation

CYP3A4 Inhibition with Lack of Clinical Drug-Drug Interaction

RG-12525 inhibits CYP3A4 in vitro with a Ki of 0.5 µM, suggesting potential for drug-drug interactions (DDIs) [1]. However, a clinical study in healthy male subjects showed that oral administration of RG-12525 (100 mg or 600 mg daily for 4 days) produced no significant effect on midazolam pharmacokinetics (AUC ratios: 110.6% for 100 mg, 98.4% for 600 mg, with 90% CIs within 80–125%) [1]. This contrasts with many PPARγ agonists that exhibit clinically significant CYP-mediated DDIs.

CYP3A4 Inhibition Drug-Drug Interaction Hepatocyte Metabolism

In Vivo Oral Efficacy: Protection Against LTD4-Induced Bronchoconstriction (ED50 = 0.6 mg/kg)

Oral administration of RG-12525 in guinea pigs protects against LTD4-induced bronchoconstriction with an ED50 of 0.6 mg/kg (95% CI: 0.4–1.0 mg/kg) [1]. The same ED50 value is observed for antigen-induced bronchoconstriction in actively sensitized guinea pigs [1]. This demonstrates consistent oral bioavailability and functional antagonism in two distinct challenge models.

In Vivo Efficacy Bronchoconstriction Guinea Pig Model

Clinical Confirmation: LTD4 Antagonism in Mild Asthma Patients

In a clinical study of eight male subjects with mild asthma, orally administered RG-12525 effectively antagonized LTD4-induced bronchoconstriction [1]. The study concluded that RG-12525 is an effective LTD4 antagonist in humans, confirming translation of the preclinical findings to human subjects [1].

Clinical Pharmacology Asthma Human Efficacy

CYP Isoform Selectivity: Preferential Inhibition of CYP2C9 and CYP3A4

RG-12525 at 2.5 µM or 25 µM inhibits microsomal activity of CYP2C9 and CYP3A4, but does not significantly inhibit CYP1A2, CYP2A6, CYP2C19, or CYP2D6 [1]. This selectivity profile allows researchers to anticipate which co-administered compounds may be affected and which are unlikely to show metabolic interactions.

CYP Inhibition Microsomal Metabolism Drug Metabolism

Recommended Applications for RG-12525 Based on Quantitative Differentiation


Dual-Pathway Mechanistic Studies: Leukotriene and PPARγ Crosstalk

RG-12525 is uniquely suited for experiments investigating the intersection of leukotriene-mediated inflammation and PPARγ-driven metabolic regulation. Its dual activity at nanomolar concentrations [1][2] allows a single compound to probe both pathways simultaneously, avoiding the confounds of using two separate agents with divergent PK profiles. This is particularly valuable in models of obesity-related asthma, metabolic syndrome-associated inflammation, and diabetic complications where both pathways are dysregulated.

Preclinical Asthma and Allergic Inflammation Models Requiring Oral Dosing

With an oral ED50 of 0.6 mg/kg for bronchoprotection in guinea pigs [1] and confirmed human efficacy in mild asthma [2], RG-12525 is a validated tool for oral dosing studies of leukotriene-mediated airway inflammation. Its potency and selectivity (>8000-fold) make it appropriate for chronic dosing paradigms where high selectivity is required to avoid off-target effects.

CYP3A4 Drug-Drug Interaction Studies Where In Vitro Inhibition Does Not Predict Clinical Outcome

RG-12525 serves as a paradigm compound for investigating the disconnect between in vitro CYP3A4 inhibition (Ki = 0.5 µM) and lack of clinical DDI [1]. Researchers evaluating new chemical entities for CYP liability can use RG-12525 as a positive control for in vitro inhibition and a negative control for clinical interaction, aiding in the interpretation of in vitro-to-in vivo extrapolation (IVIVE) models.

PPARγ Agonist Research Requiring a Non-Thiazolidinedione Scaffold

For studies where thiazolidinedione (TZD)-associated effects (e.g., hepatotoxicity, adipogenesis) are confounding variables, RG-12525 offers PPARγ agonism (IC50 ~60 nM) [1] comparable to rosiglitazone [2] but from a distinct chemical class. This allows researchers to dissect TZD-specific effects from general PPARγ activation effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for RG-12525

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.